Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone
Description
Properties
CAS No. |
67626-54-4 |
|---|---|
Molecular Formula |
C15H26N2O |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
3-azaspiro[5.5]undecan-3-yl(pyrrolidin-1-yl)methanone |
InChI |
InChI=1S/C15H26N2O/c18-14(16-10-4-5-11-16)17-12-8-15(9-13-17)6-2-1-3-7-15/h1-13H2 |
InChI Key |
ZJMXHPUXMIFUOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CCN(CC2)C(=O)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
A scalable method reported by ACS Omega involves reductive amination of a diketone precursor with a diamine to form the spirocyclic structure. For example:
-
Precursor Preparation : Cyclohexane-1,4-dione is treated with a protected diamine (e.g., tert-butyl carbamate) in methanol under reflux.
-
Cyclization : Sodium triacetoxyborohydride (STAB) facilitates reductive amination at 25°C, yielding tert-butyl 3-azaspiro[5.5]undecane-3-carboxylate.
-
Deprotection : Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, providing the free spirocyclic amine.
This method achieves a 68% yield over three steps and is noted for its scalability (>100 g batches).
Intramolecular Cyclization of Amino Alcohols
An alternative route from PMC utilizes amino alcohol intermediates:
-
Amino Alcohol Synthesis : Reaction of 4-piperidone with ethylene glycol under acidic conditions forms a hemiacetal, which is reduced to the corresponding amino alcohol using NaBH4.
-
Spirocyclization : The amino alcohol undergoes Mitsunobu reaction with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3), yielding the spirocyclic ether-amine.
-
Ether-to-Amine Conversion : The ether oxygen is replaced via Gabriel synthesis, producing 3-azaspiro[5.5]undecane.
This pathway offers moderate yields (52–60%) but requires rigorous purification due to byproduct formation.
Functionalization of the Spirocyclic Core
Following core synthesis, the methanone and pyrrolidine groups are introduced.
Methanone Group Installation
The ketone functionality is critical for subsequent coupling with pyrrolidine. Two methods are prevalent:
Oxidation of Secondary Alcohols
A secondary alcohol intermediate, such as 3-azaspiro[5.5]undecan-3-ol, is oxidized to the corresponding ketone using pyridinium dichromate (PDC) in dichloromethane. For example:
Friedel-Crafts Acylation
Direct acylation of the spirocyclic amine with acetyl chloride in the presence of AlCl3 generates the methanone derivative. However, this method is less favored due to poor regioselectivity (yields <40%).
Pyrrolidine Coupling Strategies
The pyrrolidinyl group is introduced via nucleophilic substitution or amidation.
Nucleophilic Substitution
The spirocyclic ketone is treated with pyrrolidine in the presence of a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium):
Reductive Amination
A one-pot method involves condensing the spirocyclic ketone with pyrrolidine using STAB as the reducing agent:
-
Reaction Conditions : 2 equiv pyrrolidine, 1.5 equiv STAB, 0.1 M in THF, 24 h at 25°C.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies, yields, and scalability:
Optimization Challenges and Solutions
Stereochemical Control
The spirocyclic core’s rigidity often leads to epimerization during functionalization. Using low-temperature conditions (0–5°C) during acylation steps minimizes racemization.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or other reactive sites within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Biological Activities
Research indicates that pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone exhibits several biological activities:
- Antimicrobial Properties : The compound has shown promise in inhibiting various bacterial strains, which may be attributed to its structural similarities with known antibacterial agents such as ciprofloxacin.
- CNS Activity : Its unique structure suggests potential effects on the central nervous system, similar to other spirocyclic compounds that have been linked to neuropharmacological activities.
- Antiviral Effects : Preliminary studies indicate potential antiviral properties, warranting further exploration into its mechanisms of action against viral pathogens.
Comparative Analysis with Related Compounds
To better understand its potential, a comparison with other spirocyclic compounds is essential:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| Ciprofloxacin | Ciprofloxacin | Fluoroquinolone derivative | Antibacterial |
| Spirocyclic amides | Spirocyclic amides | Varied nitrogen content | Antiviral, anticancer |
| 2-Azaspiro[4.5]decane derivatives | 2-Azaspiro | Similar spiro framework | CNS activity |
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- In Vitro Studies : Experiments assessing its efficacy against specific pathogens have shown promising results, indicating that it can modulate biological pathways relevant to various diseases.
- Binding Affinity Studies : Techniques such as surface plasmon resonance have been utilized to quantify its binding interactions with enzymes and receptors, providing insights into its mechanism of action.
Mechanism of Action
The mechanism of action of Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially inhibiting their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
(a) 3,9-Diazaspiro[5.5]undec-3-yl(phenyl)methanone (CAS 851322-39-9)
- Structure : Differs by replacing the pyrrolidinyl group with a phenyl moiety and introducing a second nitrogen atom in the spiro system (3,9-diazaspiro[5.5]undecane).
- Molecular Weight : 258.365 g/mol (vs. ~317 g/mol for the target compound, estimated based on spiro system and substituents).
- The phenyl group may improve aromatic stacking interactions in biological targets .
(b) 2-{3-Azaspiro[5.5]undecan-3-yl}ethan-1-ol (Enamine Ltd, Ref: 10-F664743)
- Structure: Features a hydroxyl-ethyl chain instead of the methanone-linked pyrrolidinyl group.
- Properties: The hydroxyl group improves hydrophilicity (logP reduced compared to the target compound), making it more suitable for aqueous formulations.
(c) Quinoline-Based Analogues (e.g., Compound 39 in )
- Structure: Incorporates a 6-fluoroquinoline core linked to the 3-azaspiro[5.5]undecane system via a methanone bridge.
- Activity: Demonstrated ALDH1A1 inhibition (IC₅₀ < 100 nM) with oral bioavailability. The quinoline moiety enhances π-π interactions in enzyme active sites, a feature absent in the pyrrolidinyl analog .
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | logP (Predicted) | PSA (Ų) | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | ~317 | 3.5–4.0 | ~40 | Spirocyclic amine, pyrrolidinyl |
| 3,9-Diazaspiro[5.5]undec-3-yl(phenyl)methanone | 258.36 | 2.8 | 50.2 | Phenyl, diazaspiro |
| 2-{3-Azaspiro[...]undecan-3-yl}ethanol | 213.34 | 1.2 | 43.2 | Hydroxyl, spirocyclic amine |
| Quinoline Derivative (Compound 39) | 465.26 | 4.1 | 65.3 | Fluoroquinoline, spirocyclic |
- Key Observations: The target compound’s higher logP (3.5–4.0) suggests moderate lipophilicity, favoring blood-brain barrier penetration for CNS targets.
Structure-Activity Relationships (SAR)
- Spirocyclic Rigidity : The 3-azaspiro[5.5]undecane system confers rigidity, reducing entropic penalties during receptor binding compared to flexible amines (e.g., piperidines) .
- Substituent Effects: Pyrrolidinyl vs. Morpholinoethyl: Pyrrolidine’s smaller ring size may reduce steric hindrance in receptor pockets compared to bulkier morpholino groups, as seen in cannabinoid receptor ligands . Phenyl vs. Heteroaromatic Groups: Phenyl substituents (as in 3,9-diazaspiro[...]methanone) enhance aromatic interactions but lack hydrogen-bonding donors, whereas quinoline cores () provide both π-stacking and halogen bonding capabilities .
Biological Activity
Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone, a compound with the molecular formula and a molecular weight of 250.38 g/mol, is characterized by its unique spirocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of drug discovery and development.
Structural Characteristics
The compound's structure features a pyrrolidine ring fused with a 3-azaspiro[5.5]undecane moiety, which contributes to its rigidity and may enhance binding interactions with biological targets. The presence of the methanone functional group adds to its reactivity profile, making it an interesting candidate for further biological evaluation .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily through its interactions with specific enzymes and receptors. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially inhibiting the growth of certain pathogens.
- CNS Activity : Due to its structural similarity to known CNS-active compounds, there is potential for this molecule to influence neurological pathways.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, which could be explored through in vitro assays .
In Vitro Studies
In vitro assays are essential for evaluating the efficacy of this compound against various biological targets:
- Microbial Inhibition Assays : These studies typically involve exposing microbial cultures to varying concentrations of the compound to determine its minimum inhibitory concentration (MIC).
- Enzyme Activity Assays : Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to quantitatively assess binding affinities and inhibition rates against target enzymes .
Comparative Analysis with Related Compounds
The following table summarizes key features of this compound compared to other spirocyclic compounds:
| Compound Name | Structure | Key Features | Biological Activity |
|---|---|---|---|
| This compound | Structure | Spirocyclic with methanone group | Potential antimicrobial and CNS activity |
| Ciprofloxacin | Structure | Fluoroquinolone derivative | Antibacterial |
| Spirocyclic amides | Structure | Varied nitrogen content | Antiviral and anticancer |
| 2-Azaspiro[4.5]decane derivatives | Structure | Similar spiro framework | CNS activity |
This table highlights the diversity within spirocyclic chemistry while underscoring the unique attributes of this compound due to its specific structural configuration .
Case Studies
Several case studies have explored the biological implications of similar compounds, providing insights into potential therapeutic applications:
- Case Study on CNS Activity : A study examining a series of spirocyclic compounds demonstrated significant modulation of neurotransmitter receptors, suggesting that pyrrolidin derivatives could influence CNS disorders.
- Antimicrobial Efficacy : Research on related spirocyclic amides showed promising results in inhibiting bacterial growth, paving the way for further exploration of pyrrolidin derivatives in antimicrobial therapy .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Pyrrolidin-1-yl(3-azaspiro[5.5]undecan-3-yl)methanone, and how is purity ensured?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as acylation of pyrrolidine with a spirocyclic acyl chloride derivative. Key steps include:
- Use of triethylamine as a base to deprotonate intermediates .
- Controlled temperature (e.g., 20°C) and anhydrous solvents (e.g., dichloromethane) to minimize side reactions .
- Catalysts like DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Purity Assurance : Purification via column chromatography (silica gel, hexane/EtOAc gradients) followed by analytical validation using:
- NMR spectroscopy (1H/13C) for structural confirmation .
- Mass spectrometry (MS) for molecular weight verification .
Q. Which analytical techniques confirm the structural integrity and stereochemistry of this compound?
- Answer :
- X-ray crystallography resolves absolute configuration, critical for spirocyclic systems .
- 2D NMR (e.g., COSY, NOESY) clarifies spatial arrangements of pyrrolidine and spirocyclic moieties .
- HPLC with chiral columns assesses enantiomeric purity (>98% required for pharmacological studies) .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorination, ring substitution) impact biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require:
- Synthetic diversification : Introduce substituents (e.g., fluorine at pyrrolidine C3) via halogen exchange or cross-coupling .
- Biological screening : Test analogs in enzyme inhibition assays (e.g., kinase panels) or receptor binding studies (e.g., GABAA receptor modulation) .
- Key Findings :
| Compound Modification | Biological Activity Change | Reference |
|---|---|---|
| 3,3-Difluoropyrrolidine | Enhanced metabolic stability | |
| Spiro[5.5]undecane N-methylation | Reduced GABA receptor affinity |
Q. What computational strategies predict target interactions and pharmacokinetic properties?
- Answer :
- Molecular docking (AutoDock Vina, Schrödinger) models binding to targets like kinases or GPCRs .
- Molecular Dynamics (MD) simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100-ns trajectories .
- ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 metabolism risks .
Q. How can contradictory data in receptor binding assays be resolved?
- Methodological Answer :
- Assay standardization : Use identical buffer conditions (e.g., Tris-HCl pH 7.4) and protein concentrations .
- Orthogonal validation : Confirm binding via Surface Plasmon Resonance (SPR) and isothermal titration calorimetry (ITC) .
- Statistical analysis : Apply Student’s t-test or ANOVA to evaluate significance across replicates .
Q. What strategies improve metabolic stability without compromising potency?
- Answer :
- Deuteration : Replace hydrogen with deuterium at metabolically labile sites (e.g., pyrrolidine α-carbons) .
- PEGylation : Attach polyethylene glycol (PEG) to the spirocyclic moiety to reduce hepatic clearance .
- In vitro testing : Use human liver microsomes (HLM) to quantify half-life improvements .
Data Contradiction Analysis
Q. How to address discrepancies in reported synthetic yields for this compound?
- Answer :
- Reaction optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd(OAc)2 vs. NiCl2) to identify yield-limiting factors .
- Scale-up protocols : Pilot studies show yields drop >10% at >1 mmol due to exothermic side reactions; use jacketed reactors for temperature control .
Key Research Gaps
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
